Ethyl 2-cyano-2-(2-ethylphenyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(2-ethylphenyl)acetate is an organic compound that contains a cyano group, an ester group, and an aromatic ring. It is a versatile building block in organic synthesis due to its multiple reactive centers. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Ethyl 2-cyano-2-(2-ethylphenyl)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 2-ethylphenyl compounds.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Chemical Reactions Analysis
Ethyl 2-cyano-2-(2-ethylphenyl)acetate undergoes various chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes to form substituted alkenes.
Michael Addition: The compound can undergo Michael addition reactions due to the presence of the cyano and ester groups.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and phase transfer catalysts. Major products formed from these reactions include substituted alkenes, nitriles, and esters.
Scientific Research Applications
Ethyl 2-cyano-2-(2-ethylphenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2-ethylphenyl)acetate involves its reactive centers. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Ethyl 2-cyano-2-(2-ethylphenyl)acetate can be compared with other similar compounds, such as ethyl cyanoacetate and methyl cyanoacetate. These compounds share similar reactive centers but differ in their substituents, which can influence their reactivity and applications .
Ethyl Cyanoacetate: Contains an ethyl ester group and is widely used in organic synthesis.
Methyl Cyanoacetate: Contains a methyl ester group and has similar applications but different reactivity due to the smaller alkyl group.
This compound is unique due to the presence of the 2-ethylphenyl group, which can provide additional steric and electronic effects in chemical reactions.
Biological Activity
Ethyl 2-cyano-2-(2-ethylphenyl)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyano and ethylphenyl functional groups, which contribute to its biological activity. The molecular formula is C13H15N1O2, and it exhibits properties that make it suitable for various biological assays.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate cyanide precursors. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Research indicates that derivatives of ethyl 2-cyano compounds exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. A study reported IC50 values for COX-2 inhibition ranging from 0.04±0.01 µmol to 0.04±0.09 µmol, comparable to established anti-inflammatory drugs like celecoxib .
3. Anticancer Activity
The compound's cytotoxic effects have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results showed an elevated cytotoxicity in the presence of specific substituents on the benzoxazole moiety, indicating a structure-activity relationship that enhances its anticancer potential .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various cyanoacrylate derivatives, this compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Properties
CAS No. |
600716-78-7 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2-ethylphenyl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-10-7-5-6-8-11(10)12(9-14)13(15)16-4-2/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
UEHBXIDBYDPONT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C#N)C(=O)OCC |
Origin of Product |
United States |
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